molecular formula C17H24O4 B1343624 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone CAS No. 898786-45-3

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone

Cat. No.: B1343624
CAS No.: 898786-45-3
M. Wt: 292.4 g/mol
InChI Key: WNTGBRRWVHHZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxybutyrophenone is an organic compound that features a dioxane ring and a methoxybutyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxybutyrophenone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of dry dichloromethane as a solvent and trifluoroacetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxybutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxybutyrophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxybutyrophenone is unique due to its specific structural features, such as the combination of a dioxane ring and a methoxybutyrophenone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biological Activity

The compound 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone is a member of the butyrophenone class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting significant data.

Chemical Structure

The molecular formula of this compound is C22H26O4C_{22}H_{26}O_4. The compound features a dioxane ring that contributes to its unique properties and potential interactions within biological systems.

Research indicates that compounds similar to this compound may modulate various biological pathways:

  • mRNA Splicing Modulation : Studies have shown that certain dioxane derivatives can inhibit mRNA splicing, leading to altered gene expression profiles in cancer cells. This mechanism is crucial for the development of anti-cancer therapies as it affects cell cycle progression and apoptosis .
  • Cytotoxicity : Initial findings suggest that this compound exhibits cytotoxic effects on various tumor cell lines. For instance, analogs have demonstrated low nanomolar IC50 values against certain cancer types, indicating high potency .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Cell Line IC50 (nM) Mechanism
Study 1MCL Lines (JeKo-1)< 5mRNA splicing inhibition
Study 2Colon Carcinoma336Proteolysis targeting chimera (PROTAC)
Study 3Various TumorsLow nanomolarCell cycle arrest at G1/G2 phases

Case Studies

  • Anti-Cancer Efficacy : In vivo studies have shown that compounds with similar structures can induce significant tumor regression in animal models. For example, a study demonstrated that treatment with a dioxane derivative resulted in reduced tumor size and improved survival rates in mice with implanted tumors .
  • Cell Cycle Effects : Another study reported that treatment with dioxane-containing compounds led to cell cycle arrest at both G1 and G2/M phases in mammalian cell lines. This suggests a dual mechanism of action that could be exploited for therapeutic purposes .

Toxicological Considerations

While investigating the biological activity of this compound, it is essential to consider potential toxic effects. Some studies have indicated that related compounds can induce genotoxicity and chromosomal damage in vitro. Therefore, comprehensive toxicity assessments are critical for future therapeutic applications .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)6-4-5-15(18)13-7-9-14(19-3)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTGBRRWVHHZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645940
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-45-3
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.